molecular formula C10H8O2 B041206 2,7-Dihydroxynaphthalene CAS No. 582-17-2

2,7-Dihydroxynaphthalene

Cat. No. B041206
CAS RN: 582-17-2
M. Wt: 160.17 g/mol
InChI Key: DFQICHCWIIJABH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dihydroxynaphthalene involves several methods, including bromination reactions that yield dibromo derivatives of DHN, which upon reduction can produce new bromo-DHN compounds. Notably, the oxidative polymerization of DHN has been explored, revealing the potential for producing poly(2,7-dihydroxynaphthalene) (PDHN) with significant yields and a wide range of molecular weights, showcasing the versatility of DHN as a precursor for polymer synthesis (Cooke, Bl Johnson, & Owen, 1960); (Bilici, Doğan, & Kaya, 2014).

Molecular Structure Analysis

Research on DHN derivatives has demonstrated novel mesophases and provided insights into the molecular structure's impact on material properties. Banana-shaped mesogens derived from DHN exhibit unique antiferroelectric columnar phases, highlighting the influence of DHN's structure on the development of new materials with potential applications in advanced technologies (Reddy, Sadashiva, & Raghunathan, 2004).

Chemical Reactions and Properties

DHN participates in various chemical reactions, including catalytic oxidation, which has been utilized to create PDHN. This process not only underscores the chemical reactivity of DHN but also its potential in generating polymers with distinct physical properties, such as thermal and optical behaviors, showcasing the wide applicability of DHN in material science and engineering (Bilici, Doğan, & Kaya, 2014).

Physical Properties Analysis

The physical properties of compounds derived from DHN, such as mesogens, have been extensively studied, revealing their capability to form novel columnar mesophases. These findings indicate the potential of DHN derivatives in creating materials with unique electro-optical properties, suitable for various applications in electronics and photonics (Reddy, Sadashiva, & Raghunathan, 2004).

Chemical Properties Analysis

The chemical properties of DHN and its derivatives, such as their reactivity in bromination and oxidation reactions, play a crucial role in synthesizing complex organic molecules and polymers. These reactions not only demonstrate the versatility of DHN as a chemical building block but also its potential in the synthesis of high-value chemical products with specific properties (Cooke, Bl Johnson, & Owen, 1960); (Bilici, Doğan, & Kaya, 2014).

Scientific Research Applications

  • In medical research, 2,7-Dihydroxynaphthalene has been studied for its effects on tumor growth. Subcutaneous injections of this compound in mice showed potential in delaying tumor formation by preventing estrogen breakdown. This has implications for mammary gland growth and tumor development (Jones, 1943).

  • In material science, 2,7-Dihydroxynaphthalene has been used to create novel coatings. For example, poly(2,7-DHN) is a fungal melanin mimetic used for surface modifications with applications as bactericidal, radical-scavenging, and pollutant-sorbing agents (Jeon, Le, & Chang, 2016).

  • In the field of chemistry, it has been used in the sensitized photooxidation process. The oxidation of 2,7-Dihydroxynaphthalene in alkaline water leads to the production of various dimeric products (Amat-Guerri et al., 1998).

  • 2,7-Dihydroxynaphthalene is also utilized in the synthesis of new chemical compounds. For example, oxidative arylamination of 1,7-dihydroxynaphthalene leads to the formation of N-aryl-7-hydroxy-1,4-naphthoquinone 4-imines and 2-arylamino- and 2,8-diaryla (Ektova, 1999).

  • In polymer and medicinal chemistry, advances in the chemistry of 2,3-dihydroxynaphthalene and related analogues have led to new synthetic routes and reactivity studies, enhancing understanding and applications in these fields (Monier et al., 2018).

  • Its polymer form, Poly(2,7-dihydroxynaphthalene) (PDHN), has been recognized as a promising catalyst in the catalytic oxidative polymerization of 2,7-dihydroxynaphthalene, highlighting its significance in industrial applications (Bilici, Doğan, & Kaya, 2014).

Safety And Hazards

2,7-Dihydroxynaphthalene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

properties

IUPAC Name

naphthalene-2,7-diol
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InChI

InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H
Source PubChem
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InChI Key

DFQICHCWIIJABH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
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Related CAS

147398-48-9
Record name 2,7-Naphthalenediol, homopolymer
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DSSTOX Substance ID

DTXSID2060387
Record name 2,7-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS]
Record name 2,7-Naphthalenediol
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Product Name

2,7-Dihydroxynaphthalene

CAS RN

582-17-2
Record name 2,7-Naphthalenediol
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Record name 2,7-Naphthalenediol
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Record name Naphthalene-2,7-diol
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Record name 2,7-NAPHTHALENEDIOL
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Synthesis routes and methods

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
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3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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